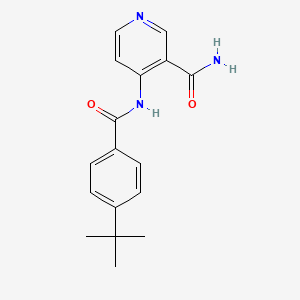
4-(4-Tert-butylbenzamido)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Tert-butylbenzamido)pyridine-3-carboxamide is a synthetic organic compound with the molecular formula C17H19N3O2 It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a tert-butylbenzamido group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylbenzamido)pyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride.
Amidation Reaction: The 4-tert-butylbenzoyl chloride is then reacted with 3-aminopyridine to form 4-(4-tert-butylbenzamido)pyridine.
Carboxylation: Finally, the compound is carboxylated to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions: 4-(4-Tert-butylbenzamido)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the benzamido group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
4-(4-Tert-butylbenzamido)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial properties, particularly against bacterial pathogens.
Medicine: Research has explored its potential as a therapeutic agent, including its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-(4-Tert-butylbenzamido)pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of biological pathways. The compound’s effects are mediated through its binding to these targets, which can result in changes in cellular processes and functions.
相似化合物的比较
Pyridine-3-carboxamide: A simpler analog without the tert-butylbenzamido group.
4-(4-Methylbenzamido)pyridine-3-carboxamide: Similar structure but with a methyl group instead of a tert-butyl group.
4-(4-Chlorobenzamido)pyridine-3-carboxamide: Contains a chlorine atom instead of a tert-butyl group.
Uniqueness: 4-(4-Tert-butylbenzamido)pyridine-3-carboxamide is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with molecular targets compared to its simpler analogs.
属性
分子式 |
C17H19N3O2 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC 名称 |
4-[(4-tert-butylbenzoyl)amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)12-6-4-11(5-7-12)16(22)20-14-8-9-19-10-13(14)15(18)21/h4-10H,1-3H3,(H2,18,21)(H,19,20,22) |
InChI 键 |
GNRVBQZRRHMSGL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


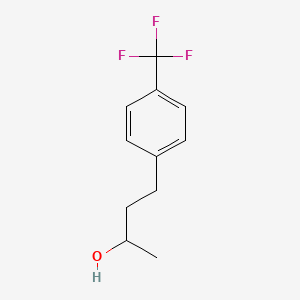

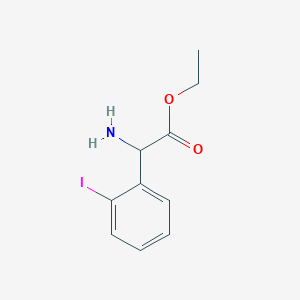
![3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B13550976.png)
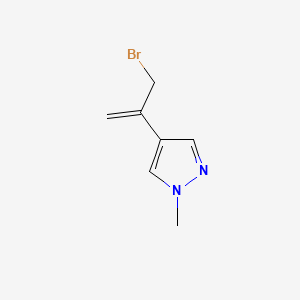
![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)


![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
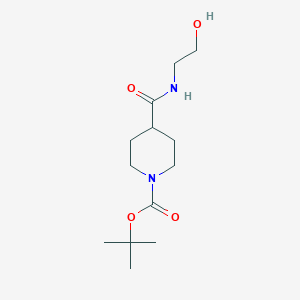
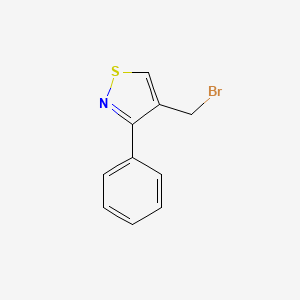

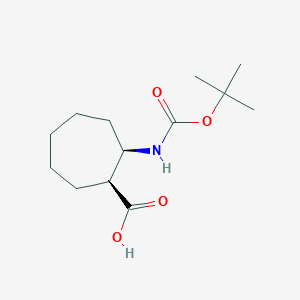
![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
